2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine
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Overview
Description
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolopyrimidines.
Scientific Research Applications
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide
- N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolopyrimidine core is a versatile scaffold that can be functionalized in various ways, making it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-methyl-N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4/c1-6(2)12-10-8-4-5-11-9(8)13-7(3)14-10/h4-6H,1-3H3,(H2,11,12,13,14) |
InChI Key |
OTMTWJAHCPTHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)NC(C)C |
Origin of Product |
United States |
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